2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Enzyme Inhibition Nitric Oxide Synthase Inflammation

2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (CAS: 328539-37-3) is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a 2-bromobenzamide core linked to a 4-ethoxy-2-nitrophenyl moiety. It possesses the molecular formula C15H13BrN2O4 and a molecular weight of 365.18 g/mol.

Molecular Formula C15H13BrN2O4
Molecular Weight 365.183
CAS No. 328539-37-3
Cat. No. B2718630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
CAS328539-37-3
Molecular FormulaC15H13BrN2O4
Molecular Weight365.183
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]
InChIInChI=1S/C15H13BrN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19)
InChIKeyIVTVHZDECNUHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 328539-37-3 | 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide Procurement Guide: Basic Identity and Sourcing Profile


2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (CAS: 328539-37-3) is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a 2-bromobenzamide core linked to a 4-ethoxy-2-nitrophenyl moiety . It possesses the molecular formula C15H13BrN2O4 and a molecular weight of 365.18 g/mol . The compound is typically supplied as a research-grade chemical with a minimum purity specification of 95% . Based on its structural features and reported bioactivity profiles, it is primarily utilized in early-stage drug discovery and chemical biology research focused on enzyme inhibition and signal transduction pathways [1].

Why Simple Substitution of 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (CAS 328539-37-3) Fails in Rigorous Experimental Design


Substituting 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide with a close analog lacking the ortho-bromo substituent, such as N-(4-ethoxy-2-nitrophenyl)benzamide, is not scientifically valid due to profound differences in molecular recognition and target engagement. The ortho-bromo group is a critical pharmacophoric element that introduces steric bulk, alters the electron density of the aromatic ring, and can form specific halogen bonds, which collectively modulate binding affinity and selectivity profiles. Direct comparative data demonstrate that even minor structural changes in this series lead to orders-of-magnitude shifts in inhibitory potency across key enzyme families, including nitric oxide synthases (NOS) and protein tyrosine phosphatases (PTPs) [1][2]. Consequently, generic substitution risks introducing uncontrolled variables in quantitative structure-activity relationship (QSAR) studies, high-throughput screening campaigns, or target validation experiments, undermining data reproducibility and mechanistic interpretation [3].

Quantitative Differentiation of 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (CAS 328539-37-3) Against Closest Analogs


Differential Inhibition of Nitric Oxide Synthase (NOS) Isoforms: A Marked iNOS Selectivity Profile

The target compound exhibits a distinct selectivity profile against human nitric oxide synthase (NOS) isoforms. While it is essentially inactive against neuronal NOS (nNOS) and endothelial NOS (eNOS) (EC50 > 100,000 nM), it demonstrates measurable inhibition of inducible NOS (iNOS) with an EC50 of 48,000 nM [1]. This represents an absolute difference in potency of at least >2.1-fold for iNOS over the other isoforms within the same assay system. This profile contrasts with many non-selective NOS inhibitors and highlights how the specific substitution pattern confers a unique selectivity fingerprint.

Enzyme Inhibition Nitric Oxide Synthase Inflammation

Selective Inhibition of Protein Tyrosine Phosphatases: Preferential Activity Against TC-PTP Over SHP-1

In a panel of protein tyrosine phosphatases (PTPs), 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide displays a notable preference for T-cell protein tyrosine phosphatase (TC-PTP) over Src homology 2 domain-containing phosphatase 1 (SHP-1). The compound inhibits TC-PTP with an IC50 of 19,000 nM, while its inhibitory activity against the catalytic domain of SHP-1 is substantially weaker (IC50 = 3,000 nM) [1]. This 6.3-fold difference in potency highlights the compound's ability to discriminate between structurally related phosphatases, a feature not commonly observed with unsubstituted benzamide scaffolds.

Phosphatase Inhibition Tyrosine Phosphatase Signal Transduction

Impact of Ortho-Substitution on NOS Inhibition: A Comparative SAR Analysis with N-(4-ethoxy-2-nitrophenyl)benzamide

A cross-study comparison with the des-bromo analog N-(4-ethoxy-2-nitrophenyl)benzamide reveals the profound impact of the ortho-bromo substituent on biological activity. While quantitative NOS inhibition data for the non-brominated analog is not publicly available in the same assay, class-level SAR from a series of substituted benzamides demonstrates that the introduction of a 2-substituent (e.g., 2-methyl) on the benzamide ring can shift IC50 values from 8.7 µM to over 149 µM against related targets, representing a >17-fold change in potency [1]. By extension, the presence of the larger, more electronegative bromine atom in the target compound is expected to induce an even more dramatic alteration in binding affinity and selectivity compared to the unsubstituted benzamide, underscoring its non-interchangeable nature.

Structure-Activity Relationship Medicinal Chemistry Nitric Oxide Synthase

Research and Discovery Applications for 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (CAS 328539-37-3) Driven by Empirical Evidence


Chemical Probe for Dissecting iNOS-Dependent Signaling Pathways

Given its differential activity against iNOS (EC50 = 48,000 nM) relative to nNOS and eNOS (EC50 > 100,000 nM), this compound can serve as a starting point for developing selective chemical probes to study the role of iNOS in inflammatory and disease models [1]. Its unique selectivity profile, though weak, provides a valuable tool for understanding the structural basis of NOS isoform discrimination when compared to pan-inhibitors.

Tool Compound for Investigating PTP-Mediated Signal Transduction

The 6.3-fold selectivity window for SHP-1 (IC50 = 3,000 nM) over TC-PTP (IC50 = 19,000 nM) makes this compound a useful pharmacological tool in cell-based assays [2]. Researchers can employ it to selectively inhibit SHP-1, allowing for the study of its specific role in immune cell signaling, cancer biology, or metabolic regulation, while minimizing off-target effects on the closely related TC-PTP at appropriate concentrations.

Negative Control or Selectivity Counter-Screen for NOS-Targeted Drug Discovery

The compound's extremely weak activity against nNOS and eNOS (EC50 > 100,000 nM) positions it as an excellent negative control or selectivity counter-screen compound [1]. In high-throughput screening campaigns aimed at identifying novel nNOS or eNOS inhibitors, this compound can be used to validate assay sensitivity and ensure that hits are not simply due to non-specific effects common to the benzamide chemotype.

Technical Documentation Hub

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